Bis(4-methoxybenzyl)amine

Descripción

Significance of Secondary Amines in Chemical Synthesis

Secondary amines are a class of organic compounds defined by a nitrogen atom bonded to two organic substituents and one hydrogen atom. wisdomlib.orgfiveable.me They serve as crucial building blocks and intermediates in a vast array of chemical transformations. Their importance lies in their ability to participate in carbon-nitrogen bond-forming reactions, which are fundamental to the synthesis of numerous organic molecules, including pharmaceuticals, agrochemicals, and materials. enamine.netunacademy.com Secondary amines are key reagents in reactions such as N-alkylation, reductive amination, and the formation of enamines and amides, highlighting their versatility in synthetic organic chemistry. enamine.netresearchgate.net

Overview of the 4-Methoxybenzyl Moiety in Chemical Design

The 4-methoxybenzyl (PMB) group is a widely used protecting group in organic synthesis, particularly for alcohols, phenols, and amines. acs.orgnih.gov Its popularity stems from its stability under a variety of reaction conditions and the relative ease of its removal. nih.gov The methoxy (B1213986) group on the benzene (B151609) ring enhances the electron-donating nature of the moiety, which plays a crucial role in its chemical behavior. This electronic property facilitates the cleavage of the PMB group under oxidative or acidic conditions, often with high selectivity. rsc.orgresearchgate.net The versatility and reliability of the PMB group have made it an indispensable tool for chemists in the design and synthesis of complex molecules. nih.gov

Current Research Landscape and Academic Focus on Bis(4-methoxybenzyl)amine

Current research on this compound and related structures is multifaceted, exploring its utility in various synthetic contexts. The compound itself is often synthesized via the reductive amination of 4-methoxybenzaldehyde (B44291) with 4-methoxybenzylamine (B45378). chemicalbook.com

Recent studies have highlighted the application of this compound in the synthesis of biologically active molecules. For instance, it has been used as a reagent in the preparation of farnesyltransferase inhibitors and antiviral agents targeting the HCV virus. lookchem.com Furthermore, derivatives of this compound are being investigated for their potential in materials science, such as in the development of hole transport materials for perovskite solar cells and as ligands for metal-organic frameworks. researchgate.netlookchem.com The ongoing exploration of this compound and its analogues underscores its growing importance in both medicinal and materials chemistry.

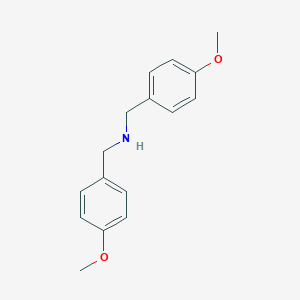

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-18-15-7-3-13(4-8-15)11-17-12-14-5-9-16(19-2)10-6-14/h3-10,17H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKPDEWGANZHJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351948 | |

| Record name | Bis(4-methoxybenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17061-62-0 | |

| Record name | Bis(4-methoxybenzyl)amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17061-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-methoxybenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bis[(4-methoxyphenyl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Bis 4 Methoxybenzyl Amine

Reductive Amination Strategies

Reductive amination stands as the cornerstone for the synthesis of Bis(4-methoxybenzyl)amine, offering both direct and indirect pathways to this secondary amine.

Direct Reductive Amination Protocols

The most prevalent method for synthesizing this compound is through the direct reductive amination of 4-methoxybenzaldehyde (B44291) with 4-methoxybenzylamine (B45378). chemicalbook.com This one-pot procedure involves the initial condensation of the aldehyde and the primary amine to form an N-(4-methoxybenzylidene)-N-(4-methoxybenzyl)amine intermediate (a Schiff base). Subsequent in-situ reduction of this imine yields the target secondary amine.

A common protocol involves reacting equimolar amounts of 4-methoxybenzaldehyde and 4-methoxybenzylamine in a solvent like toluene. chemicalbook.com The use of a Dean-Stark apparatus facilitates the azeotropic removal of water, which drives the initial equilibrium towards the formation of the imine. chemicalbook.com The intermediate is then reduced using a hydride reagent, with sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) being a frequently cited choice. chemicalbook.com This specific method has been reported to produce this compound in quantitative yield (100%). chemicalbook.com

Alternative direct methods have also been explored. One such catalyst-free approach involves heating the reactants in a mixed solvent system of acetic ether and light petroleum with triethylamine (B128534), which affords the product in an 80% yield. While direct alkylation of amines can be difficult to control, reductive amination provides a highly effective alternative that mitigates the risk of multiple alkylations. masterorganicchemistry.com

Table 1: Comparison of Direct Reductive Amination Protocols

| Reactants | Reducing Agent/Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| 4-methoxybenzaldehyde, 4-methoxybenzylamine | Sodium borohydride (NaBH₄) | Toluene, then Methanol | Quantitative | chemicalbook.com |

| 4-methoxybenzaldehyde, 4-methoxybenzylamine | None (Triethylamine base) | Acetic ether/Light petroleum | 80% | |

| 4-methoxybenzaldehyde, 4-methoxybenzylamine | Sodium borohydride (NaBH₄) | Toluene | >95% | |

| p-methoxybenzaldehyde, Dimethylamine | Borohydride Exchange Resin (BER) | Not specified | 98% (tertiary amine) | koreascience.kr |

Indirect Reductive Amination via Hydrobenzamides

An alternative, indirect route to secondary amines involves the use of hydrobenzamide (B1588721) intermediates. researchgate.net This strategy is particularly relevant when using ammonia (B1221849) as the nitrogen source. In this approach, an aromatic aldehyde, such as 4-methoxybenzaldehyde, would first react with aqueous ammonia to form the corresponding hydrobenzamide, N,N´-bis(4-methoxybenzylidene)bis(1-(4-methoxyphenyl)methanimine). researchgate.net

The subsequent reduction of this hydrobenzamide intermediate with a reducing agent like sodium borohydride leads to the formation of a mixture of primary and secondary amines, including the desired this compound. researchgate.net This method provides an alternative pathway, although it may require additional purification steps to isolate the secondary amine from the primary amine byproduct. researchgate.net

Optimization and Alternative Strategies in Synthesis

Efforts to refine the synthesis of this compound have focused on process intensification to improve yields and the exploration of new catalytic systems to enhance efficiency and reusability.

Process Intensification and Yield Enhancement

Process intensification aims to make chemical synthesis more efficient, often through novel reactor technologies or by combining reaction steps. For amine synthesis, telescoped flow systems using micropacked bed reactors represent a significant step in this direction. researchgate.net A study on the synthesis of a related compound, 4-(4-methoxyphenyl)butan-2-one, demonstrated that moving from a batch cascade to a telescoped flow system increased the yield from 41% to 48%. researchgate.net This was achieved by separating the three reaction steps (oxidation, C-C coupling, and reduction), allowing for individual optimization of catalysts and conditions. researchgate.net

Flow chemistry, in general, offers advantages for yield enhancement. acs.org The use of superheating in a continuous flow reactor has been shown to accelerate reaction times and improve yields compared to traditional batch processing. acs.org For the direct synthesis of this compound, yields greater than 95% are considered achievable, with success hinging on factors like the stringent avoidance of moisture during the imine formation step.

Development of Novel Catalytic Systems

The development of new catalysts is key to improving the efficiency and sustainability of reductive amination reactions. Researchers have developed heterogeneous catalysts that are easily separable and reusable. One example is a silicon-nanostructure-stabilized palladium nanoparticle catalyst (SiNS–Pd), which has shown high performance for reductive alkylation using a very low catalyst loading (0.02 mol %). nih.gov

Another innovative approach is the use of a molecular molybdenum oxide catalyst, [N(C₄H₉)₄]₂[Mo₆O₁₉], with phenylsilane (B129415) (PhSiH₃) as the reducing agent. bohrium.com This system effectively catalyzes the N-alkylation of various amines and aldehydes, and the catalyst can be recovered and reused multiple times without a significant loss of activity. bohrium.com Similarly, borohydride exchange resin (BER) and other polymer-supported catalysts like DOWEX(R)50WX8 offer a recyclable and often less toxic alternative to traditional reducing agents like sodium cyanoborohydride. koreascience.krredalyc.org

Table 2: Novel Catalytic Systems for Reductive Amination

| Catalyst System | Reducing Agent | Key Features | Reference |

|---|---|---|---|

| Silicon-nanostructure-stabilized Palladium (SiNS–Pd) | H₂ gas | High performance (0.02 mol %), reusable, low metal leaching. | nih.gov |

| [N(C₄H₉)₄]₂[Mo₆O₁₉] | Phenylsilane (PhSiH₃) | Reusable (at least 6 times), stable, inexpensive. | bohrium.com |

| Borohydride Exchange Resin (BER) | Self-contained borohydride | Recyclable, less toxic alternative to NaBH₃CN. | koreascience.kr |

| DOWEX(R)50WX8 (Cation Exchange Resin) | Sodium borohydride (NaBH₄) | Reusable, high efficiency, shorter reaction times. | redalyc.org |

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for amines. This includes the use of environmentally benign solvents, renewable resources, and energy-efficient processes. tandfonline.comrsc.org

A notable advancement is the use of Natural Deep Eutectic Solvents (NADES) combined with microwave irradiation. mdpi.com In a reaction involving 4-methoxybenzaldehyde, this combination drastically reduced the reaction time from 24 hours under conventional heating to just 15 minutes, while also increasing the yield from 59% to 83%. mdpi.com The NADES could also be recovered and reused for several cycles with no significant loss in yield, highlighting the sustainability of the process. mdpi.com

Catalyst-free methods, which avoid potentially toxic or expensive metal reagents, are also aligned with green chemistry. However, the environmental impact of solvents must be considered, prompting research into aqueous or ionic liquid alternatives to petroleum-based solvents. The "hydrogen borrowing" or "hydrogen auto-transfer" strategy is another prime example of a green process. rsc.org This atom-economic transformation uses alcohols as alkylating agents, with the only byproduct being water, thus avoiding the stoichiometric waste associated with traditional methods. rsc.org

Solvent-Free and Environmentally Benign Reaction Conditions

Traditional methods for synthesizing this compound often involve the use of petroleum-based solvents like toluene, which pose environmental concerns. In response, significant efforts have been made to develop solvent-free and more eco-friendly reaction conditions.

A notable approach is the one-pot, two-step synthesis involving a solvent-free condensation reaction. mdpi.com This method starts with the reaction of equimolar amounts of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde. mdpi.com The mixture is heated in a sand bath at 120 °C for two hours without any solvent. mdpi.com This is followed by a reduction step using sodium borohydride in methanol at room temperature to yield the final product. mdpi.com This methodology is advantageous due to its operational simplicity and short reaction times, as it eliminates the need for isolating and purifying the intermediate imine. mdpi.com

Another green approach involves the use of water as a solvent, which is inexpensive and environmentally friendly. ut.ac.ir For instance, the synthesis of bis(indolyl)methanes, a related class of compounds, has been successfully achieved in water using citric acid as a catalyst. ut.ac.ir While not a direct synthesis of this compound, this demonstrates the potential of aqueous media for similar condensation reactions.

Researchers have also explored the use of Natural Deep Eutectic Solvents (NADES) as a green reaction medium. For the synthesis of a related compound, 3,3'-((4-methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one), a NADES composed of proline and glycine (B1666218) was used. mdpi.com This method, especially when combined with microwave irradiation, significantly reduced reaction times from 24 hours to 15 minutes and increased the yield from 59% to 83%. mdpi.com The NADES could also be recycled for up to four cycles without a significant loss in yield, further enhancing the sustainability of the process. mdpi.com

The following table summarizes a solvent-free synthesis of a related amine, highlighting the conditions and outcomes.

| Reactants | Conditions | Product | Yield | Reference |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, p-methoxybenzaldehyde | 120 °C, 2 hours, solvent-free condensation | 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | 88% | mdpi.com |

Catalyst Development for Sustainable Synthesis

The development of efficient and reusable catalysts is a cornerstone of sustainable chemistry. For the synthesis of this compound and related compounds, several catalytic systems have been investigated to improve efficiency and reduce environmental impact.

One area of focus is the use of heterogeneous catalysts. For example, a covalent organic framework (COF)-supported palladium-based catalyst has been developed for the one-pot reductive amination of aldehydes. mdpi.com This catalyst, containing both metallic palladium and oxidized palladium species, demonstrated high activity and selectivity in producing various secondary amines under mild conditions (70 °C, 2 hours). mdpi.com While this specific study focused on reductive amination with ammonia, the catalyst shows promise for the synthesis of dibenzylamine (B1670424) derivatives like this compound. mdpi.com

Inexpensive and water-soluble catalysts are also gaining traction. A cobalt complex, Co(bpb), has been shown to be effective for the oxidative coupling of benzylamines with indoles in water, using air as the oxidant. researchgate.net This method provides a greener alternative to traditional processes that often require harsh conditions and toxic reagents.

Furthermore, catalyst-free approaches are being explored. A method for synthesizing this compound involves the reductive amination of 4-methoxybenzaldehyde with 4-methoxybenzylamine using sodium borohydride as the reducing agent, without the need for a metal catalyst for the initial imine formation. Triethylamine is used to neutralize the HCl generated, shifting the equilibrium towards the imine. While this method still uses organic solvents, the elimination of a metal catalyst simplifies purification and reduces waste.

The table below details different catalytic approaches for related amine syntheses.

| Catalyst System | Reactants | Solvent | Conditions | Product Class | Reference |

| COF-supported reduced Pd-based catalyst | Aromatic, aliphatic, heterocyclic aldehydes, NH₃ | - | 70 °C, 2 h, 20 bar H₂ | Secondary amines | mdpi.com |

| Water-soluble cobalt complex, Co(bpb) | Benzylamines, indoles | Water | Mild conditions, air as oxidant | Bis(indolyl)methanes | researchgate.net |

| None (NaBH₄ as reducing agent) | 4-methoxybenzaldehyde, 4-methoxybenzylamine | Toluene | Reflux for imine formation, then NaBH₄ reduction | This compound |

Evaluation of Green Metrics in Production Processes

To objectively assess the environmental performance of different synthetic routes, green metrics are employed. These metrics provide a quantitative measure of the sustainability of a chemical process.

Key green metrics include atom economy, E-factor (Environmental factor), and Process Mass Intensity (PMI). rsc.org Atom economy measures the efficiency of a reaction in converting reactants to the desired product. The E-factor and PMI quantify the amount of waste generated relative to the amount of product. rsc.org

A life cycle assessment (LCA) of green synthesis techniques for materials like perovskites has shown significant reductions in energy consumption (25% decrease), waste production (20% decrease), and CO2 emissions (30% decrease) compared to traditional methods. researchgate.net While not specific to this compound, these findings highlight the potential environmental benefits of adopting greener synthetic strategies.

Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, often exhibit superior green metrics compared to solution-based syntheses. For example, in the synthesis of bis-indolylquinone, the mechanochemical approach had an E-factor of 55.4 and a PMI of 56.4, whereas the solution-based method had an E-factor of 3291.7 and a PMI of 3292.7. rsc.org

The development of sustainable protocols is often accompanied by an analysis of these metrics. For instance, a one-pot protocol for the synthesis of bis- researchgate.netimist.ma-triazol-3-yl amines was noted for its favorable green metrics, indicating an environmentally benign and sustainable process. royalsocietypublishing.org

The following table presents a comparison of green metrics for a mechanochemical versus a solution-based synthesis of a different compound, illustrating the potential for improvement.

| Metric | Mechanochemical Synthesis | Solution-Based Synthesis | Reference |

| E-factor | 55.4 | 3291.7 | rsc.org |

| PMI | 56.4 | 3292.7 | rsc.org |

Chemical Reactivity and Mechanistic Studies of Bis 4 Methoxybenzyl Amine

Nucleophilic Reactivity

The lone pair of electrons on the nitrogen atom of bis(4-methoxybenzyl)amine confers significant nucleophilicity, making it a valuable reagent for forming carbon-nitrogen and nitrogen-heteroatom bonds.

This compound readily participates in nucleophilic substitution reactions with a variety of electrophilic substrates. A notable application is its reaction with halogenated pyrimidines to construct complex heterocyclic scaffolds. For instance, it has been used as a nitrogen-centered nucleophile in reactions with 5-chloro-2,4,6-trifluoropyrimidine. researchgate.netsemanticscholar.org In these sequential nucleophilic aromatic substitution processes, the amine displaces a fluorine atom on the pyrimidine (B1678525) ring. semanticscholar.org The reaction is typically carried out in a polar solvent like butanol in the presence of a non-nucleophilic base such as triethylamine (B128534) (Et₃N) to scavenge the hydrogen fluoride (B91410) byproduct. researchgate.netsemanticscholar.orgnih.gov The regioselectivity of such substitutions is influenced by the electronic activation provided by the ring nitrogens and the steric hindrance from existing substituents. researchgate.net

Another key example of its nucleophilic character is the synthesis of sulfonamides. The reaction of this compound with sulfonylating agents like methanesulfonyl chloride proceeds via nucleophilic substitution at the sulfur atom. This reaction is generally performed in an inert solvent such as dichloromethane (B109758) (DCM) with a base like triethylamine to neutralize the hydrochloric acid formed.

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

| Electrophile | Reagents & Conditions | Product | Research Focus | Citation |

|---|---|---|---|---|

| 5-Chloro-2,4,6-trifluoropyrimidine | Et₃N, n-BuOH, 75 °C | 2-(bis(4-methoxybenzyl)amino)-5-chloro-4,6-difluoropyrimidine | Synthesis of functionalized pyrimidine scaffolds for CDK2 inhibitors | researchgate.netnih.gov |

| Methanesulfonyl chloride | Et₃N, DCM, 0 °C to RT | N,N-bis(4-methoxybenzyl)methanesulfonamide | Synthesis of sulfonamide derivatives |

Oxidative Transformations

The nitrogen center and the electron-rich benzyl (B1604629) groups of this compound are susceptible to oxidation under various conditions, leading to the formation of different oxidized species.

The oxidation of this compound can lead to the formation of radical cations or imine derivatives, depending on the oxidant and reaction conditions. The presence of two electron-donating 4-methoxyphenyl (B3050149) groups facilitates the removal of an electron from the nitrogen atom. Chemical p-doping with oxidants like silver hexafluoroantimonate (AgSbF₆) can generate a highly persistent radical cation. umass.edu This reactivity is foundational in the synthesis of triarylamine-based materials used in organic electronics. umass.edu

Furthermore, under certain catalytic conditions, benzylamines can undergo oxidative coupling to form imines. nii.ac.jp While specific studies on this compound are limited, analogous transformations of benzylamines suggest a plausible pathway. For example, chemoselective oxidation using oxoammonium salts in the presence of an acid co-catalyst can convert benzylamines into imine intermediates. nih.gov Metal-free catalytic systems using salicylic (B10762653) acid derivatives have also been shown to oxidize benzylamines to imines under an oxygen atmosphere. nii.ac.jp These reactions typically proceed through the initial formation of an N-centered radical cation. lookchem.com

Table 2: Oxidative Derivatives of (4-methoxyphenyl)amines

| Starting Material | Oxidant/Conditions | Product Type | Application/Study Area | Citation |

|---|---|---|---|---|

| N,N-bis(4-methoxyphenyl)amine moiety | AgSbF₆ | Radical Cation | p-dopable materials for organic magnets | umass.edu |

| 4-methoxybenzylamine (B45378) | Oxoammonium salt, p-TsOH | Imine | Chemoselective oxidation studies | nih.gov |

| Benzylamines (general) | Salicylic acid derivative, O₂ | Imine | Metal-free catalytic oxidation | nii.ac.jp |

Derivatization and Transformation Reactions

The secondary amine functionality of this compound is a prime site for derivatization through alkylation and acylation, enabling the construction of more complex nitrogen-containing structures.

N-alkylation of secondary amines like this compound can be achieved using various alkylating agents. Transition-metal-catalyzed "borrowing hydrogen" or "hydrogen auto-transfer" reactions provide an atom-economical method for N-alkylation using alcohols. rsc.org Ruthenium and iridium complexes with N-heterocyclic carbene (NHC) ligands have been shown to effectively catalyze the N-alkylation of anilines and benzylamines with alcohols. nih.govacs.orgresearchgate.net The mechanism involves the temporary oxidation of the alcohol to an aldehyde by the metal complex, followed by condensation with the amine to form an iminium ion, which is then reduced by the metal-hydride species to yield the alkylated amine. nih.gov

N-acylation transforms the amine into an amide, a common functional group in pharmaceuticals and materials. This is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride. For example, the reaction of 4-methoxybenzylamine with ethyl oxalyl chloride is a nucleophilic acyl substitution that forms an amide. While this example involves a primary amine, the principle extends to secondary amines like this compound. Selective N-terminal acylation of peptides has also been achieved using 4-methoxyphenyl esters as effective acylating agents. nih.gov

Table 3: N-Alkylation and Acylation Methodologies

| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Citation |

|---|---|---|---|---|

| N-Alkylation | Aniline + 4-Methoxybenzyl alcohol | Ru(II)-NHC complex, KOtBu, 100 °C | N-(4-methoxybenzyl)aniline | researchgate.net |

| N-Alkylation | Aniline + Benzyl alcohol | Ir(III)-NHC complex, KOtBu, 120 °C | N-benzylaniline | nih.gov |

| N-Acylation | 4-Methoxybenzylamine + Ethyl oxalyl chloride | DCM, Triethylamine, -10°C to 25°C | N,N'-bis(4-methoxybenzyl)ethanediamide | |

| N-Acylation | Gly-His tag peptide + 4-Methoxyphenyl ester | Aqueous buffer | N-terminally acylated peptide | nih.gov |

This compound serves as a crucial building block for constructing complex molecular architectures, including ligands for metal catalysis and scaffolds for medicinal chemistry. Its role as a nucleophile is central to its utility in these applications.

In the development of inhibitors for cyclin-dependent kinase 2 (CDK2), this compound was reacted with a chloropyrimidine derivative to synthesize a key intermediate. researchgate.net This demonstrates its use in creating highly functionalized pyrimidine systems that serve as scaffolds for structure-activity relationship (SAR) studies. researchgate.netsemanticscholar.orgnih.gov

The amine is also employed in the synthesis of triarylamine derivatives that function as hole-transport materials or precursors for organic electronics. umass.edu For instance, it can be coupled with aryl halides, such as methyl 4-iodobenzoate (B1621894) or dimethyl 5-iodoisophthalate, through a palladium-catalyzed Buchwald-Hartwig amination reaction. umass.edu The resulting products are complex triarylamines that can be further functionalized for applications in materials science, such as in dye-sensitized solar cells or organic light-emitting diodes (OLEDs). researchgate.net Additionally, ruthenium-catalyzed deaminative coupling reactions can use amines like 4-methoxybenzylamine to synthesize both symmetric and unsymmetric secondary amines, highlighting its versatility in ligand-promoted transformations to build complex amine scaffolds. nih.gov

N-Alkylation and Acylation Reactions

Mechanistic Insights into Key Transformations

The reactivity of this compound is centered around the nitrogen atom and the adjacent benzylic C-H bonds. Mechanistic studies have provided detailed insights into several key transformations, including catalytic deaminative coupling and dehydrogenation reactions. These studies often employ kinetic analysis, isotope labeling, and computational modeling to elucidate reaction pathways.

Deaminative Coupling Reactions

A significant transformation involving amines is the catalytic deaminative coupling to form secondary amines. Mechanistic studies on the ruthenium-catalyzed coupling of primary amines provide a framework for understanding the reactivity of related compounds. For the coupling of 4-methoxyaniline with various para-substituted benzylamines, a Hammett plot was constructed, yielding a ρ value of -0.79 ± 0.1. marquette.edu This negative ρ value indicates that electron-donating groups on the benzylamine (B48309) substrate accelerate the reaction, suggesting the buildup of positive charge at the benzylic position in the transition state of the rate-determining step. marquette.edu

Further insight comes from isotope effect studies. The coupling reaction of 4-methoxybenzylamine, catalyzed by a tetranuclear ruthenium-hydride complex with a catechol ligand, was investigated using high-precision NMR to measure the carbon isotope effect. marquette.edu A pronounced carbon isotope effect was observed at the α-carbon of the resulting this compound, with a value of 1.015(2). marquette.edu This suggests that the C-N bond cleavage is involved in the rate-determining step of the catalytic cycle. marquette.edu Additionally, when the coupling reaction was performed between aniline-d7 (B85245) and 4-methoxybenzylamine, significant deuterium (B1214612) incorporation (18%) was observed at the methylene (B1212753) bridge of the product. This finding points to a reversible imine-to-amine hydrogenation/dehydrogenation process occurring during the reaction. marquette.edu

A plausible mechanism based on these findings involves the initial dehydrogenation of the primary amine to an imine, followed by nucleophilic attack of a second amine molecule and subsequent C-N bond cleavage and hydrogenation steps mediated by the ruthenium catalyst. marquette.edu

Interactive Table: Hammett Study on Deaminative Coupling

| para-Substituent (X) on Benzylamine | Reaction Rate (k, 10⁻⁵ M⁻¹s⁻¹) | log(k/kH) | σp |

| OMe | 10.5 | 0.23 | -0.27 |

| Me | 9.1 | 0.17 | -0.17 |

| H | 6.2 | 0 | 0 |

| F | 4.8 | -0.11 | 0.06 |

| CF3 | 2.1 | -0.47 | 0.54 |

| Data derived from a study on the coupling of 4-methoxyaniline with para-substituted benzylamines, providing insight into the electronic effects on the reaction mechanism relevant to this compound transformations. marquette.edu |

Dehydrogenation Mechanisms

The dehydrogenation of amines to imines is a fundamental transformation and a key step in many catalytic cycles involving this compound and its precursors. Studies on iron-catalyzed amine dehydrogenation provide a detailed mechanistic picture. The mechanism is proposed to proceed via a stepwise transfer of a hydride and a proton. acs.org

Kinetic Isotope Effect (KIE) studies are crucial in supporting this stepwise mechanism. For the dehydrogenation of a secondary amine catalyzed by an iron complex, distinct KIE values were observed for the cleavage of the N-H and C-H bonds, indicating that these bond-breaking events are not concerted. acs.org The process involves the initial coordination of the amine to the iron center, followed by a rate-determining hydride transfer from the amine's α-carbon to the metal. This generates an iron hydride and an iminium ion intermediate. The final step is a rapid proton transfer from the nitrogen of the iminium ion. acs.org

Interactive Table: Kinetic Isotope Effect in Amine Dehydrogenation

| Experiment Type | Competing Substrates | KIE Value (kH/kD) | Implication |

| Intermolecular | N-H vs N-D | 1.12 | N-H bond cleavage not in RDS |

| Intermolecular | C-H vs C-D | 5.2 | C-H bond cleavage is in RDS |

| Intramolecular | C-H/N-D vs C-H/N-H | 1.10 | Confirms N-H cleavage is not in RDS |

| Data from a study on a model secondary amine, illustrating the stepwise nature of dehydrogenation relevant to transformations of this compound. acs.org |

Reductive Amination

The most common synthesis of this compound occurs via the reductive amination of 4-methoxybenzaldehyde (B44291) with 4-methoxybenzylamine. chemicalbook.com The mechanism for this one-pot procedure begins with the condensation of the aldehyde and the primary amine to form a Schiff base, specifically an N-(4-methoxybenzylidene)-4-methoxybenzylamine intermediate. epfl.ch This step is an equilibrium process, often driven to completion by the azeotropic removal of water. chemicalbook.com The subsequent and irreversible step is the reduction of the C=N double bond of the imine intermediate by a reducing agent, such as sodium borohydride (B1222165), to yield the final secondary amine product, this compound. chemicalbook.com

Applications of Bis 4 Methoxybenzyl Amine in Chemical Synthesis

Role in Medicinal Chemistry and Pharmaceutical Synthesis

The utility of Bis(4-methoxybenzyl)amine in the synthesis of pharmaceutically relevant compounds is well-documented. It functions both as a key intermediate in the construction of active pharmaceutical ingredients (APIs) and as a precursor for various biologically active molecules.

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

This compound and its primary amine counterpart, 4-methoxybenzylamine (B45378), are instrumental in the synthesis of several notable APIs. duorganics.induorganics.in

Idarubicin: 4-Methoxybenzylamine is utilized as an intermediate in the manufacturing process of Idarubicin, an anthracycline antibiotic used in the treatment of certain types of cancer. duorganics.insarex.com A patented method for preparing Idarubicin hydrochloride involves the use of a 4-methoxybenzyl group as a protecting group on the 3'-amino position of an anthracycline compound. google.com

Meobentine: This compound also serves as an intermediate for Meobentine, a cardiac depressant with anti-arrhythmic properties. duorganics.insarex.com

Divarasib (B10829276) (GDC-6036): In the synthesis of Divarasib, a potent covalent inhibitor of KRAS G12C, the densely functionalized heterocycle 6-bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine is a key intermediate. acs.orgfigshare.comscite.ai The manufacturing process for this intermediate has been optimized from a 9-step to a more efficient 3-step route. figshare.comscite.ai

Precursor for Biologically Active Compounds

Beyond its role in API synthesis, this compound is a valuable precursor for a range of compounds with demonstrated biological activities.

Farnesyltransferase Inhibitors: This compound is employed as a reagent in the synthesis and biological evaluation of pentanedioic acid derivatives that act as farnesyltransferase inhibitors. lookchem.comchemicalbook.comlookchem.comguidechem.comalfachemch.comchemdad.com These inhibitors are significant in drug development as they target enzymes involved in the post-translational modification of proteins implicated in cancer. mcgill.cagoogle.com

Antiviral Agents: In the realm of antiviral research, this compound is used to prepare (heteroarylamino)triazolamines. lookchem.comchemicalbook.comlookchem.comalfachemch.comchemdad.com These resulting compounds have shown antiviral properties, particularly in the context of treating Hepatitis C virus (HCV) infection. lookchem.comchemicalbook.comlookchem.comalfachemch.comchemdad.com

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors: The cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. nih.gov While direct use of this compound as a precursor for CDK2 inhibitors is an area of ongoing research, related structures and synthetic strategies often involve moieties that could be derived from or are analogous to it. For instance, the synthesis of various potent CDK2 inhibitors involves complex amine-based structures where similar benzyl-protected amines could be employed. beilstein-journals.orgresearchgate.net

| Application Category | Specific Role | Example Compounds | Therapeutic Area |

| API Synthesis | Intermediate | Idarubicin, Meobentine, Divarasib duorganics.insarex.comacs.org | Cancer, Cardiology duorganics.insarex.com |

| Biologically Active Compounds | Precursor | Farnesyltransferase Inhibitors lookchem.comchemicalbook.comlookchem.com | Cancer mcgill.cagoogle.com |

| Antiviral Agents lookchem.comchemicalbook.comlookchem.com | Hepatitis C lookchem.comchemicalbook.comlookchem.com | ||

| Cyclin-Dependent Kinase 2 Inhibitors nih.govbeilstein-journals.orgresearchgate.net | Cancer nih.gov |

Contributions to Protecting Group Chemistry

The N,N-bis(4-methoxybenzyl) moiety, derived from this compound, serves as an effective protecting group for primary amines in multi-step organic synthesis. The 4-methoxybenzyl (PMB) group is known for its stability under various conditions and the availability of selective deprotection methods.

Utilization of the N,N-Bis(4-methoxybenzyl) Moiety as a Protecting Group for Amines

The two 4-methoxybenzyl groups provide steric hindrance and electronic properties that make the protected amine nitrogen less nucleophilic and less prone to undesired side reactions. This protection is crucial during complex synthetic sequences where other functional groups in the molecule need to be modified under conditions that would otherwise affect a free amino group. The PMB group is stable to a range of acidic and basic conditions.

Selective Cleavage Methodologies and Orthogonal Deprotection Strategies

A key advantage of the bis(4-methoxybenzyl) protecting group is the variety of methods available for its removal, allowing for selective deprotection in the presence of other protecting groups. This orthogonality is a cornerstone of modern synthetic strategy.

Oxidative Cleavage: The most common method for cleaving p-methoxybenzyl (PMB) ethers and amines is through oxidation. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) are effective. thieme-connect.deorganic-chemistry.org The electron-donating methoxy (B1213986) group facilitates the oxidative cleavage, making the PMB group more labile than an unsubstituted benzyl (B1604629) (Bn) group under these conditions. organic-chemistry.org This allows for the selective removal of a PMB group while a Bn group remains intact. researchgate.net

Acidic Cleavage: Strong acids, such as trifluoroacetic acid (TFA), can also be used to remove PMB groups. thieme-connect.denih.govresearchgate.net The reaction proceeds via the formation of a stable p-methoxybenzyl carbocation. nih.gov

Reductive Cleavage: While catalytic hydrogenolysis (e.g., H₂/Pd-C) can cleave benzyl-type protecting groups, it is less commonly used for selective PMB deprotection in the presence of other reducible groups. thieme-connect.de However, specific conditions can sometimes achieve selectivity. thieme-connect.de

| Cleavage Method | Reagents | Key Features |

| Oxidative Cleavage | DDQ, CAN thieme-connect.deorganic-chemistry.org | Mild, selective over benzyl (Bn) groups. organic-chemistry.orgresearchgate.net |

| Acidic Cleavage | Trifluoroacetic Acid (TFA) thieme-connect.denih.govresearchgate.net | Effective, proceeds via stable carbocation. nih.gov |

| Reductive Cleavage | H₂/Pd-C thieme-connect.de | General method for benzyl-type groups, selectivity can be challenging. thieme-connect.de |

Analytical and Spectroscopic Characterization of Bis 4 Methoxybenzyl Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of bis(4-methoxybenzyl)amine, offering precise insights into the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum of this compound provides distinct signals that correspond to the different types of protons present. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons on the two 4-methoxybenzyl groups appear as two doublets. rsc.org The protons ortho to the benzylamine (B48309) group typically resonate at a slightly downfield chemical shift compared to the protons meta to this group. rsc.org

A broad singlet corresponding to the N-H proton of the secondary amine is also observed. rsc.org The benzylic protons (N-CH₂) appear as a singlet, and the methoxy (B1213986) group (O-CH₃) protons also present as a sharp singlet. rsc.org

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃ rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.15 | d, J = 8.64 Hz | 4H | Aromatic protons |

| 6.77 | d, J = 8.64 Hz | 4H | Aromatic protons |

| 3.69 | s | 6H | O-CH₃ |

| 3.63 | s | 4H | N-CH₂ |

| 2.15 | br s | 1H | N-H |

d = doublet, s = singlet, br s = broad singlet

The ¹³C NMR spectrum further corroborates the structure of this compound. The spectrum displays signals for each unique carbon atom in the molecule. The carbon atoms of the aromatic rings show distinct resonances in the downfield region. The benzylic carbon (N-CH₂) and the methoxy carbon (O-CH₃) appear in the upfield region of the spectrum. rsc.org

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃ rsc.org

| Chemical Shift (δ) ppm | Assignment |

| 158.54 | C-OCH₃ (Aromatic) |

| 132.21 | C (Aromatic) |

| 129.27 | CH (Aromatic) |

| 113.67 | CH (Aromatic) |

| 55.25, 55.14 | O-CH₃ |

| 52.79 | N-CH₂ |

Proton Nuclear Magnetic Resonance (1H NMR)

Vibrational Spectroscopy

Vibrational spectroscopy techniques are instrumental in identifying the functional groups present in this compound.

The FTIR spectrum of this compound reveals characteristic absorption bands corresponding to the various vibrational modes of its functional groups. Key peaks include the N-H stretching vibration of the secondary amine, C-H stretching vibrations of the aromatic rings and the methylene (B1212753) and methoxy groups, C=C stretching of the aromatic rings, and the strong C-O stretching of the methoxy groups.

Table 3: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3300-3400 | N-H Stretch (amine) |

| ~3000-3100 | C-H Stretch (aromatic) |

| ~2800-3000 | C-H Stretch (aliphatic) |

| ~1610, 1510 | C=C Stretch (aromatic ring) |

| ~1240 | C-O Stretch (aryl ether) |

| ~1030 | C-O Stretch (aryl ether) |

Mass Spectrometry Techniques

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound.

ESI-MS is a soft ionization technique that is well-suited for the analysis of moderately polar molecules like this compound. In the positive ion mode, the spectrum typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺. This technique confirms the molecular weight of the compound. For this compound (C₁₆H₁₉NO₂), the expected monoisotopic mass is 257.1416 g/mol , and the ESI-MS analysis would show a peak at m/z 258.1494 for the protonated species. rsc.org

Table 4: ESI-MS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 258.1494 | ~258.1 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying volatile and semi-volatile compounds. In the analysis of this compound, GC-MS serves to confirm the identity and purity of the compound following its synthesis.

Research and synthetic procedures have documented the use of GC-MS for the analysis of reaction mixtures containing this compound. For instance, product mixtures from the synthesis of secondary amines, including this compound, have been analyzed using systems like a VARIAN CP-3800 GC with an FID detector or a VARIAN 450-GC coupled with a VARIAN 240-MS. rsc.org Another documented system for analyzing products including this amine is an HP5890 series II gas chromatograph connected to an HP5972 mass spectrometer. mdpi.com A typical setup involves using a capillary column, such as an HP-5 or a CP8944 (30 m × 0.25 mm), to achieve separation. rsc.org

A critical consideration in the GC-MS analysis of secondary amines is the choice of injection solvent. Studies have shown that using alcohol-based solvents like methanol (B129727) or ethanol (B145695) can lead to the formation of artifacts. oup.comnih.gov Secondary amines can undergo methylation when methanol is used, creating N-methylated byproducts that can complicate the analysis. oup.comnih.gov These reaction products are reportedly absent when chloroform is used as the solvent, indicating its suitability for dissolving amine samples prior to GC-MS analysis. oup.comnih.gov

The mass spectrometry component of the analysis provides structural information based on the fragmentation pattern of the molecule upon electron ionization. For N-benzyl derivatives, the EI-MS spectra are often characterized by the formation of a stable iminium cation, which typically represents a significant ion in the spectrum. ojp.gov This fragmentation pattern is a key identifier for benzylamines during mass spectral analysis.

| Parameter | Typical Conditions for GC-MS Analysis of Secondary Amines |

| Instrument | VARIAN 450-GC & 240-MS; HP 5890 GC & 5972 MS rsc.orgmdpi.com |

| Column | HP-5 or CP8944 Capillary Column (e.g., 30 m x 0.25 mm) rsc.org |

| Carrier Gas | Helium is commonly used. |

| Injection Solvent | Chloroform is recommended to avoid artifact formation. oup.comnih.gov |

| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID) rsc.org |

| Ionization | Electron Ionization (EI) is typical for generating fragment ions. ojp.gov |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for determining the purity of this compound and for separating it from starting materials, byproducts, and related derivatives. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of this compound. Commercial suppliers of this chemical compound routinely use HPLC to verify its purity, often reporting values greater than 96% or 98%. ojp.govnih.govvwr.com

The versatility of HPLC allows for the separation of not only the main compound but also structurally similar isomers and related substances. For example, methods have been developed for the chromatographic separation of benzylamine and its substituted isomers. nih.gov One such method utilizes a CROWNPAK CR-I(-) column to understand the effects of substituent positions on retention. nih.gov While a specific, detailed HPLC method for this compound is not extensively published in research literature, methods for analogous compounds provide insight into potential conditions. A reverse-phase Primesep A column has been successfully used to separate benzylamine from other aromatic compounds using a mobile phase of water, acetonitrile, and sulfuric acid, with UV detection at 210 nm. baua.de

For the separation of chiral derivatives, such as N-benzyl-alpha-methyl-benzylamine, polysaccharide-derived chiral stationary phases (CSPs) are effective. These separations are typically performed in normal-phase mode using a mobile phase like n-hexane/2-propanol with an acidic additive such as trifluoroacetic acid (TFA).

| Parameter | Example HPLC Conditions for Benzylamine Separation |

| Instrument | Standard HPLC System |

| Column | Primesep A, reverse-phase (4.6 x 150 mm, 5 µm) baua.de |

| Mobile Phase | Water, Acetonitrile (MeCN), and Sulfuric Acid baua.de |

| Detection | UV at 210 nm baua.de |

| Application | Separation of Benzonitrile, Toluene, and Benzylamine baua.de |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. This is achieved by using columns packed with smaller sub-2 µm particles, which operate at higher pressures. The use of UPLC for the analysis of this compound is confirmed by chemical suppliers who may provide UPLC analytical data for the compound.

In research settings, UPLC systems are employed for the analysis of related structures. For instance, a Waters Acquity UPLC system, coupled with a photodiode array (PDA) detector, has been used in the analysis of methoxy-substituted benzylamines and their derivatives. This demonstrates the applicability of UPLC for obtaining high-quality chromatographic data for this class of compounds. The enhanced resolving power of UPLC is particularly valuable for separating closely related impurities from the main compound, ensuring accurate purity determination.

Computational and Theoretical Studies on Bis 4 Methoxybenzyl Amine

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the electronic structure and predicting the reactivity of bis(4-methoxybenzyl)amine and its analogues. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the most common methods used for these investigations.

Electronic Structure and Reactivity Predictions

Theoretical calculations reveal that the electronic properties of this compound are significantly influenced by its constituent parts: the two electron-donating methoxybenzyl groups and the central secondary amine. The electron-donating nature of the methoxy (B1213986) groups enhances the nucleophilicity of the amine nitrogen, a key factor in its chemical reactivity.

Studies on related molecules containing the bis(4-methoxyphenyl)amine donor have shown that this moiety has a significant impact on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). d-nb.inforsc.org The HOMO is typically localized on the electron-rich amine and the phenyl rings, while the LUMO is distributed over the aromatic system. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for predicting a molecule's reactivity and stability. A smaller gap generally indicates higher reactivity. researchgate.net

In derivatives where the bis(4-methoxyphenyl)amine unit is part of a larger conjugated system, such as in chromophores for solar cells, the HOMO energy level is relatively high (less negative), which is desirable for efficient hole transport. rsc.orgnih.gov For instance, DFT calculations on N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives have shown HOMO levels in the range of -5.10 to -5.37 eV. rsc.org These calculations are crucial for tuning the electronic properties of materials for specific applications. d-nb.inforsc.org

Molecular Electrostatic Potential (MEP) maps, another output of quantum chemical calculations, visualize the charge distribution within the molecule. For amine-containing compounds, the region around the nitrogen atom typically shows a negative electrostatic potential, indicating its susceptibility to electrophilic attack. This information is valuable for predicting sites of interaction with biological targets or other reactants. mdpi.combohrium.com

Table 1: Calculated Electronic Properties of a Representative Bis(4-methoxyphenyl)amine-based Derivative

| Parameter | Calculated Value | Method/Basis Set | Reference |

| HOMO Energy | -5.33 eV | DFT/B3LYP/6-31G(d,p) | rsc.org |

| LUMO Energy | -2.47 eV | DFT/B3LYP/6-31G(d,p) | rsc.org |

| HOMO-LUMO Gap | 2.86 eV | DFT/B3LYP/6-31G(d,p) | rsc.org |

| Dipole Moment | Not Reported | - | - |

| Ionization Potential | 4.99 eV (solid-state) | PESA | nih.gov |

Molecular Dynamics and Simulation Studies

Conformational Analysis and Molecular Interactions

MD simulations have been employed to study the conformational landscape of this compound derivatives and their interactions with their surroundings. The two benzyl (B1604629) groups are connected to the central nitrogen atom via methylene (B1212753) bridges, which allows for considerable rotational freedom. This flexibility enables the molecule to adopt various conformations, which can be crucial for its binding to biological targets.

Simulations of derivatives in complex environments, such as in the binding pocket of a protein or within a material matrix, reveal the key intermolecular interactions that stabilize the system. For instance, MD simulations of an influenza polymerase PB2 inhibitor containing a this compound-like fragment showed that the molecule can form hydrogen bonds and π-π stacking interactions with amino acid residues in the protein's active site. mdpi.com Similarly, in materials science applications, MD simulations have been used to understand the diffusion behavior of species within a hole transport layer composed of derivatives containing the bis(4-methoxyphenyl)amine moiety. mdpi.com

The methoxy groups and the amine nitrogen can act as hydrogen bond acceptors, while the N-H group is a hydrogen bond donor. The aromatic rings can participate in π-π stacking and hydrophobic interactions. The specific combination of these interactions will depend on the molecular environment. mdpi.com

Table 2: Potential Molecular Interactions of this compound

| Interaction Type | Potential Interacting Groups on this compound | Description |

| Hydrogen Bonding | Amine (N-H) as donor; Amine (N) and Methoxy (O) as acceptors | Formation of directional interactions with complementary groups. |

| π-π Stacking | Phenyl rings | Non-covalent interaction between aromatic rings. |

| Hydrophobic Interactions | Benzyl groups | Tendency to interact with other nonpolar groups in aqueous environments. |

| van der Waals Forces | Entire molecule | Non-specific attractive or repulsive forces between molecules. |

Structure-Activity Relationship (SAR) Modeling for Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For this compound, SAR studies have been conducted on its derivatives to optimize their potency and selectivity for various biological targets.

These studies typically involve the systematic modification of the parent structure and the subsequent evaluation of the biological activity of the resulting analogues. For example, in the development of F508del-CFTR correctors, derivatives of this compound were synthesized with modifications to the thiazole (B1198619) ring, leading to the optimization of their activity. mdpi.com

In another study focused on developing inhibitors for cyclin-dependent kinase 2 (CDK2), this compound was used as a reagent in the synthesis of a series of pyrimidine (B1678525) derivatives. The SAR exploration of these compounds helped in identifying potent and selective inhibitors. reading.ac.uk

While comprehensive quantitative structure-activity relationship (QSAR) models for this compound derivatives are not widely published, the principles of SAR are evident in the literature. These studies highlight the importance of the bis(4-methoxybenzyl) groups for activity, while also demonstrating that modifications at other positions can fine-tune the biological profile. For instance, in a series of histamine (B1213489) H3 receptor antagonists, the incorporation of a 4-chlorobenzyl substituent was found to be important for high affinity. uni.lu

Pharmacophore modeling, a related computational technique, can be used to define the essential three-dimensional arrangement of chemical features required for biological activity. A pharmacophore model for a series of active compounds can then be used to screen virtual libraries for new potential hits. mdpi.comacs.org

Table 3: Summary of Structure-Activity Relationship (SAR) Studies on this compound Derivatives

| Target/Application | Key Structural Modifications | Impact on Activity | Reference |

| F508del-CFTR Correctors | Variations on a thiazole ring linked to the this compound moiety. | Optimized the corrective activity for cystic fibrosis. | mdpi.com |

| CDK2 Inhibitors | Incorporation into pyrimidine-based structures. | Led to the identification of potent and selective kinase inhibitors. | reading.ac.uk |

| Histamine H3 Receptor Antagonists | Replacement of one methoxybenzyl group with other substituted benzyl groups (e.g., 4-chlorobenzyl). | The 4-chlorobenzyl group was found to enhance receptor affinity. | uni.lu |

| Apoptosis-Inducing Agents | Use as a substituent in 2,6,9-trisubstituted purine (B94841) derivatives. | Contributed to the cytotoxic activity in cancer cell lines. | mdpi.com |

Conclusion and Future Research Perspectives

Summary of Key Research Advances and Contributions

Bis(4-methoxybenzyl)amine, a secondary amine with the chemical formula C₁₆H₁₉NO₂, has been a subject of interest in organic synthesis primarily due to the utility of the 4-methoxybenzyl (PMB) group. cymitquimica.com The PMB group serves as a reliable protecting group for amines, offering stability under various reaction conditions while being susceptible to cleavage through methods like oxidation or hydrogenolysis. This characteristic has made this compound and its derivatives valuable intermediates in complex multi-step syntheses.

One of the most well-documented and efficient methods for synthesizing this compound is through the reductive amination of 4-methoxybenzaldehyde (B44291) with 4-methoxybenzylamine (B45378). chemicalbook.com This one-pot synthesis typically employs a reducing agent like sodium borohydride (B1222165) and often utilizes a Dean-Stark apparatus to remove water, driving the reaction towards the formation of the desired secondary amine in high yields. chemicalbook.com

The structural and chemical properties of this compound have been well-characterized. It is a white to off-white solid with a melting point in the range of 35-37°C. chemdad.com Its molecular weight is approximately 257.33 g/mol . scbt.com The presence of two 4-methoxybenzyl groups attached to a central nitrogen atom imparts unique reactivity and stability to the molecule.

Functionally, this compound has been utilized as a reagent in the synthesis of various biologically active compounds. For instance, it is a key reagent in the preparation of pentanedioic acid derivatives that act as farnesyltransferase inhibitors and in the synthesis of (heteroarylamino)triazolamines with potential antiviral activity against the Hepatitis C virus. chemdad.comchemicalbook.com Furthermore, derivatives of 4-methoxybenzylamine have been explored for their corrosion inhibition properties on mild steel in acidic environments. tandfonline.comresearchgate.net

Emerging Research Avenues for this compound

The unique structural and electronic properties of this compound open up several exciting avenues for future research. The presence of two electron-donating methoxy (B1213986) groups on the phenyl rings makes this compound and its derivatives interesting candidates for applications in materials science.

One emerging area is the development of novel organic materials for electronics. The electron-rich nature of the this compound core could be exploited in the design of new hole-transporting materials for use in organic light-emitting diodes (OLEDs) and perovskite solar cells. researchgate.net Research into the synthesis of larger, more conjugated systems incorporating the this compound moiety could lead to materials with enhanced charge transport properties.

Furthermore, the ability of the amine nitrogen to coordinate with metal ions suggests potential applications in coordination chemistry and catalysis. The synthesis and characterization of metal complexes of this compound and its derivatives could lead to the discovery of new catalysts for a variety of organic transformations. The steric and electronic properties of the ligands can be fine-tuned by modifying the substituents on the phenyl rings, offering a high degree of control over the catalytic activity.

The development of Schiff bases from 4-methoxybenzylamine has already shown promise in corrosion inhibition. tandfonline.comresearchgate.net Future research could focus on synthesizing and evaluating a wider range of derivatives of this compound for this application, potentially leading to more effective and environmentally friendly corrosion inhibitors.

Potential for Novel Synthetic Methodologies and Applications

While reductive amination is a robust method for the synthesis of this compound, there is always room for the development of more sustainable and efficient synthetic protocols. Future research could explore the use of greener solvents and catalysts, as well as flow chemistry approaches, to improve the environmental footprint and scalability of the synthesis.

A significant area for future development lies in the use of this compound as a building block for the synthesis of complex molecular architectures. The secondary amine functionality provides a reactive handle for further elaboration, allowing for the construction of novel heterocyclic compounds and polymers. For example, its use as a key intermediate in the synthesis of the KRAS G12C inhibitor divarasib (B10829276) highlights its importance in medicinal chemistry. figshare.comacs.org

The development of novel deprotection strategies for the PMB group is another area of interest. While current methods are effective, the discovery of milder and more selective deprotection conditions would enhance the utility of this compound as a protecting group precursor in the synthesis of sensitive and complex molecules.

Q & A

Q. What are the reliable synthetic routes for Bis(4-methoxybenzyl)amine, and how can researchers optimize yields?

this compound is commonly synthesized via reductive amination. A validated method involves:

- Imine formation : React 4-methoxybenzaldehyde with a primary amine (e.g., benzylamine) under anhydrous conditions with molecular sieves to form the Schiff base .

- Reduction : Use NaBH₄ in methanol or LiAlH₄ in THF to reduce the imine intermediate. Yields >95% are achievable with strict moisture avoidance .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted aldehydes. Purity ≥98% is confirmed via HPLC .

Q. How should this compound be stored to prevent degradation?

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H NMR (DMSO-d₆) shows aromatic protons at δ 6.8–7.2 ppm and methoxy groups at δ 3.7 ppm. ¹³C NMR confirms sp³-hybridized carbons adjacent to nitrogen .

- Mass spectrometry : ESI-MS ([M+H]⁺ at m/z 258) verifies molecular weight (C₁₆H₁₉NO₂) .

- HPLC : Retention time comparison with standards ensures purity (>98%) .

Q. What role does this compound serve as a protecting group in organic synthesis?

The 4-methoxybenzyl (PMB) group protects amines during multi-step syntheses. Advantages include:

- Stability : Resists acidic/basic conditions but is cleavable via hydrogenolysis (H₂/Pd-C) or oxidation (DDQ) .

- Applications : Used in peptide synthesis and alkaloid derivatization to prevent side reactions at amine sites .

Q. How can researchers identify and mitigate common impurities in this compound?

- Major impurities : Residual aldehydes (from incomplete reduction) or oxidized byproducts.

- Mitigation :

Advanced Research Questions

Q. How can dynamic NMR spectroscopy elucidate exchange kinetics in this compound derivatives?

- Method : Analyze line-shape changes in variable-temperature ¹H NMR. For example, tris(4-methoxybenzyl)amine shows proton exchange between free and protonated states in acidic Me₂SO, with exchange rates calculated using the Gutowsky equation .

- Parameters : Fit spectra to determine transverse relaxation time (T₂), coupling constants (J), and exchange lifetime (τ). Adjust for solvent effects (e.g., T₂ in CDCl₃ vs. Me₂SO) .

Q. How do electronic effects of substituents influence the reactivity of this compound in catalytic systems?

- Case study : In Ir-catalyzed alkylation, electron-donating methoxy groups enhance the amine’s nucleophilicity, accelerating C–N bond formation. Compare with electron-withdrawing analogs (e.g., nitrobenzyl) to quantify rate differences .

- Kinetic analysis : Use Eyring plots to correlate substituent Hammett σ values with reaction rates .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Example : Discrepancies in ¹³C NMR chemical shifts may arise from solvent polarity or hydrogen bonding. For tris(4-methoxybenzyl)ammonium ions, measure T₂ in multiple solvents (CDCl₃, Me₂SO) and apply corrections (e.g., +1.15 Hz for Me₂SO) to align data .

- Validation : Cross-reference with X-ray crystallography or computational DFT calculations .

Q. What catalytic applications exploit this compound’s steric and electronic properties?

- Asymmetric catalysis : Chiral derivatives serve as ligands in transition-metal complexes (e.g., Ru or Pd) for enantioselective hydrogenation .

- Mechanistic insight : Steric hindrance from the benzyl groups slows undesired side reactions, improving selectivity. Document turnover numbers (TON) and enantiomeric excess (ee) in published protocols .

Q. What pharmacological potential does this compound exhibit as a synthetic intermediate?

- Drug discovery : Analogues like 4-aminobenzylamine are precursors to antimalarials and kinase inhibitors. This compound’s lipophilicity may enhance blood-brain barrier penetration in CNS drug candidates .

- Toxicity screening : Assess in vitro cytotoxicity (IC₅₀) via MTT assays and compare with structural analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.